4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride
Overview
Description
“4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride” is a chemical compound with the CAS Number: 1803600-53-4 . It has a molecular weight of 219.15 . The IUPAC name for this compound is 4-((2-aminoethyl)(methyl)amino)butan-2-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Asymmetric Synthesis and Chemical Properties
The compound "(S)-3-Amino-4-methoxy-butan-1-ol" is synthesized through reductive amination or enamine hydrogenation, providing a high enantiomeric excess, indicating its potential for asymmetric synthesis applications (Mattei et al., 2011). Furthermore, 4-amino-4-phenyl-butan-2-ol undergoes a 1,3 rearrangement via an azetidinium cation intermediate, proving its utility in complex organic transformations (Blakemore et al., 2011).
Antimicrobial Activity and Biological Evaluation
Secondary metabolites from fungi, such as 4-(N-methyl-N-phenyl amino) butan-2-one, have shown strong inhibitory activity against bacteria and fungi, suggesting the compound's significance in antimicrobial applications (Busi et al., 2009).
Synthesis and Structural Analysis
A range of compounds involving similar structural motifs has been synthesized and characterized, demonstrating the adaptability of these structures in creating diverse molecular frameworks. For instance, substituted phenyl azetidines with potential antimicrobial properties (Doraswamy & Ramana, 2013) and Schiff base ligands derived from unsymmetrical tripodal amines for Cu(II) complex formation (Keypour et al., 2015) have been developed.
Theoretical Studies and Molecular Docking
Spectroscopic, structural, and computational studies of butanoic acid derivatives reveal insights into their stability, reactivity, and potential as nonlinear optical materials, further highlighting their significance in various scientific research areas (Vanasundari et al., 2018). Moreover, molecular docking studies suggest the biological relevance of these compounds, especially in inhibiting specific growth factors.
Safety and Hazards
Properties
IUPAC Name |
4-[2-aminoethyl(methyl)amino]butan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O.2ClH/c1-7(10)3-5-9(2)6-4-8;;/h7,10H,3-6,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKPUGBWBBOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CCN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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